2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and industrial processes. This compound features a unique structure that includes an indole core, a sulfonyl group, and a tetrahydrofuran moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the 2-chlorobenzyl Group: This step involves nucleophilic substitution reactions where the 2-chlorobenzyl group is attached to the indole core.
Formation of the Tetrahydrofuran Moiety: The tetrahydrofuran ring is typically formed through cyclization reactions involving diols or other suitable precursors.
Final Coupling: The final step involves coupling the tetrahydrofuran moiety with the indole-sulfonyl intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the indole core or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, sulfonyl chlorides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Applications: The compound may find use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group and indole core are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The tetrahydrofuran moiety may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Tembotrione: A compound with a similar sulfonyl group and chlorobenzyl moiety, used as a herbicide.
2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid: Another compound with a similar sulfonyl and chlorobenzyl structure.
Uniqueness
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is unique due to its combination of an indole core, sulfonyl group, and tetrahydrofuran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4S/c23-19-9-3-1-6-16(19)15-30(27,28)21-13-25(20-10-4-2-8-18(20)21)14-22(26)24-12-17-7-5-11-29-17/h1-4,6,8-10,13,17H,5,7,11-12,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVZRTOQVTZULT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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